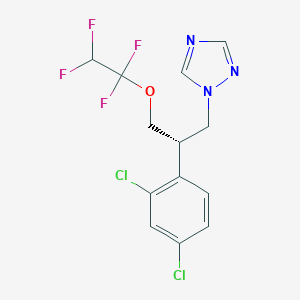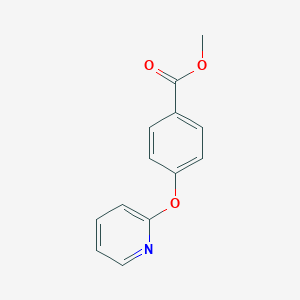
Oxiran-2-ylmethyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-ylmethyl tetradecanoate, also known as glycidyl tetradecanoate, is an organic compound with the molecular formula C₁₇H₃₂O₃. It is an ester formed from the reaction of glycidol and tetradecanoic acid (myristic acid). This compound is characterized by its epoxide group, which makes it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl tetradecanoate can be synthesized through the esterification of glycidol with tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of glycidol and tetradecanoic acid in the presence of a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl tetradecanoate undergoes several types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield glycidol and tetradecanoic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for epoxide ring-opening reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Major Products Formed
Epoxide Ring-Opening: The major products formed from epoxide ring-opening reactions are the corresponding alcohols, amines, or thiols.
Hydrolysis: The hydrolysis of this compound yields glycidol and tetradecanoic acid.
Oxidation: Oxidation products vary depending on the specific oxidizing agent and reaction conditions used.
Scientific Research Applications
Oxiran-2-ylmethyl tetradecanoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of various polymers and resins.
Biomedical Research: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.
Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as hydrophobicity or biocompatibility.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl tetradecanoate is primarily based on the reactivity of its epoxide group. The epoxide group can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in polymerization reactions, where the compound acts as a cross-linking agent, and in biomedical applications, where it can be used to modify biomolecules or surfaces.
Comparison with Similar Compounds
Similar Compounds
Glycidyl Stearate: Similar to oxiran-2-ylmethyl tetradecanoate but derived from stearic acid.
Glycidyl Palmitate: Derived from palmitic acid and has similar reactivity due to the presence of the epoxide group.
Glycidyl Laurate: Derived from lauric acid and used in similar applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of the epoxide group. This combination of features makes it particularly useful in applications requiring specific hydrophobicity and reactivity. Its intermediate chain length provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in polymer chemistry, biomedical research, and material science.
Properties
IUPAC Name |
oxiran-2-ylmethyl tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRMZLGUSWWTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323534 |
Source


|
| Record name | oxiran-2-ylmethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-80-2 |
Source


|
| Record name | NSC404224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxiran-2-ylmethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
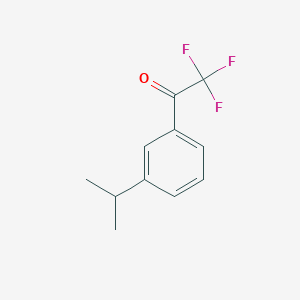

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)

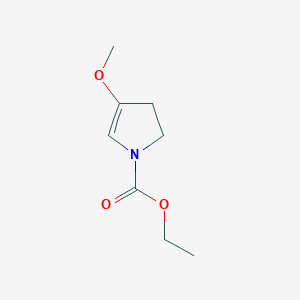
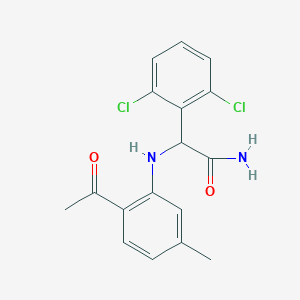
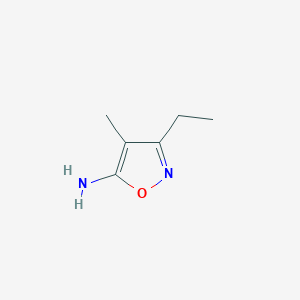

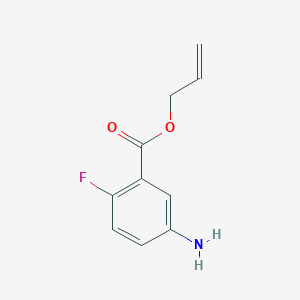
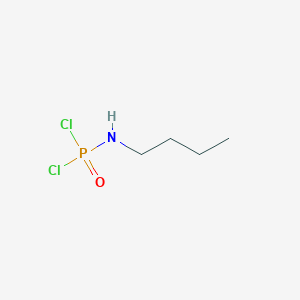
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)
